1-(3-Cyanophenyl)-2-thiourea

CAS No.: 41835-08-9

Cat. No.: VC3723265

Molecular Formula: C8H7N3S

Molecular Weight: 177.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41835-08-9 |

|---|---|

| Molecular Formula | C8H7N3S |

| Molecular Weight | 177.23 g/mol |

| IUPAC Name | (3-cyanophenyl)thiourea |

| Standard InChI | InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12) |

| Standard InChI Key | VNRXRPBDGKIBKS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=S)N)C#N |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=S)N)C#N |

Introduction

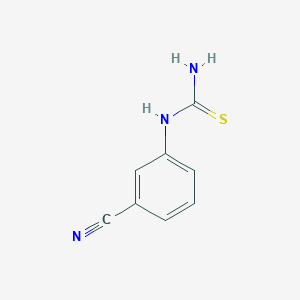

Chemical Identification and Structure

1-(3-Cyanophenyl)-2-thiourea is identified by the CAS number 41835-08-9 and has a molecular weight of 177.23 g/mol. This compound belongs to the thiourea derivative family, characterized by the presence of a thiourea functional group (-NH-CS-NH2). The structure features a 3-cyanophenyl group attached to one of the nitrogen atoms of the thiourea moiety.

Nomenclature and Identification

The compound is known by several names in scientific literature:

-

1-(3-Cyanophenyl)-2-thiourea (primary name)

-

N-Phenyl-N'-cyan-thioharnstoff

-

4-Phenyl-thioallophanonitril

Structural Characteristics

The molecular structure of 1-(3-Cyanophenyl)-2-thiourea consists of:

-

A thiourea core (NH-CS-NH2)

-

A 3-cyanophenyl group attached to one nitrogen atom

-

A cyano (-CN) group at the meta position on the phenyl ring

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7N3S | |

| Molecular Weight | 177.23 g/mol | |

| CAS Number | 41835-08-9 | |

| Appearance | Solid compound |

Chemical Properties and Reactivity

1-(3-Cyanophenyl)-2-thiourea exhibits chemical properties typical of thiourea derivatives, including the ability to undergo various reactions at both the thiourea moiety and the cyanophenyl group.

Reactivity Patterns

Based on studies of similar thiourea compounds, 1-(3-Cyanophenyl)-2-thiourea can participate in several reaction types:

-

Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

-

Reduction Reactions: The cyanophenyl group can be reduced to form amine derivatives.

-

Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Hydrogen Bonding Capabilities

Similar to other thiourea derivatives, 1-(3-Cyanophenyl)-2-thiourea likely exhibits hydrogen bonding capabilities. In related compounds such as 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea, the thiourea group is found in the thioamide form, and its molecular geometry is stabilized by N—H⋯O hydrogen bonds . Intermolecular N—H⋯S hydrogen bonds between molecules can form dimers in crystal structures of similar compounds .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(3-Cyanophenyl)-2-thiourea typically involves the reaction of appropriate precursors under controlled conditions. Based on the synthesis of similar compounds, it can be prepared through:

-

Direct Synthesis: Reaction of 3-aminobenzonitrile with isothiocyanate derivatives .

-

Alternative Method: The reaction of 3-cyanophenyl isothiocyanate with primary or secondary amines.

Reaction Conditions

The reaction typically occurs under mild conditions:

-

Use of solvents such as acetone or dimethylbenzene

-

Heating to reflux for several hours

Biological Activities

Cytotoxic Properties

Research has demonstrated that 1-(3-Cyanophenyl)-2-thiourea exhibits significant cytotoxic activity against various cancer cell lines. This is consistent with findings for other thiourea derivatives, which have shown promising anti-cancer properties.

Research Applications

Medicinal Chemistry Applications

1-(3-Cyanophenyl)-2-thiourea has potential applications in medicinal chemistry:

-

Anti-cancer Research: Investigation as a potential therapeutic agent against various cancer types .

-

Antimicrobial Research: Exploration of potential antimicrobial activities, as seen in similar thiourea derivatives .

Chemical and Industrial Applications

The compound also holds value in other scientific and industrial contexts:

-

Chemical Synthesis: Used as a building block in the synthesis of heterocyclic compounds.

-

Coordination Chemistry: Potential application as a ligand in coordination chemistry due to the presence of multiple coordination sites.

-

Material Science: Potential utilization in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 1-(3-Cyanophenyl)-2-thiourea have been studied:

-

1-(4-Cyanophenyl)-2-thiourea: Similar structure but with the cyanophenyl group in the para position.

-

1-(3-Cyanophenyl)-2-urea: Similar structure but with an oxygen atom replacing the sulfur in the thiourea group.

-

1-(3-Cyanophenyl)-3-(2-furoyl)thiourea: A derivative containing an additional furoyl group, which has been crystallographically characterized .

Comparative Properties

The specific positioning of the cyanophenyl group and the presence of the thiourea moiety in 1-(3-Cyanophenyl)-2-thiourea imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the thiourea group in 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea exists in the thioamide form, and its structure is stabilized by both intramolecular and intermolecular hydrogen bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume